molecular formula C12H19ClO5 B1617606 Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate CAS No. 41618-91-1

Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate

Cat. No.: B1617606
CAS No.: 41618-91-1
M. Wt: 278.73 g/mol
InChI Key: CDZRKFJZEOBIOO-UHFFFAOYSA-N
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Description

Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate involves the polymerization of 2-Propenoic acid, 2-hydroxypropyl ester with chloroethene and ethenyl acetate. The polymerization process typically requires the presence of initiators such as peroxides or azo compounds, which help in the formation of free radicals necessary for the polymerization reaction .

Industrial Production Methods

In industrial settings, the polymerization process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniform polymerization. The resulting polymer is then purified and processed into various forms depending on its intended application .

Chemical Reactions Analysis

Types of Reactions

Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in drug delivery and biocompatible materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxypropyl acrylate-vinyl acetate-vinyl chloride copolymer
  • 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
  • Methacrylic acid, 2-hydroxypropyl ester

Uniqueness

Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is unique due to its combination of properties from its constituent monomers. This polymer exhibits excellent adhesive properties, chemical stability, and biocompatibility, making it suitable for a wide range of applications .

Properties

CAS No.

41618-91-1

Molecular Formula

C12H19ClO5

Molecular Weight

278.73 g/mol

IUPAC Name

chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate

InChI

InChI=1S/C6H10O3.C4H6O2.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-3-6-4(2)5;1-2-3/h3,5,7H,1,4H2,2H3;3H,1H2,2H3;2H,1H2

InChI Key

CDZRKFJZEOBIOO-UHFFFAOYSA-N

SMILES

CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl

Canonical SMILES

CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl

41618-91-1

Origin of Product

United States

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